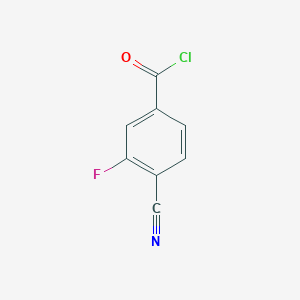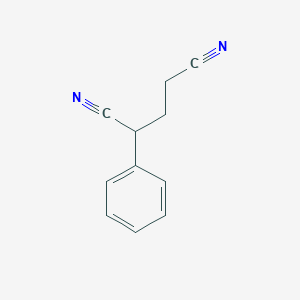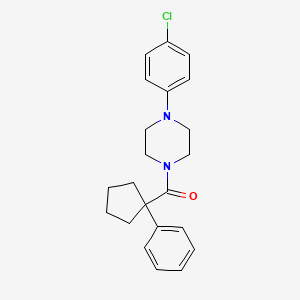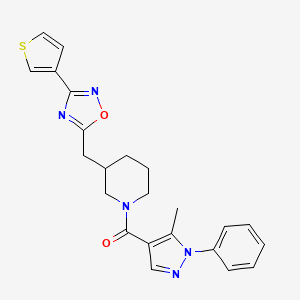
4-Cyano-3-fluorobenzoyl chloride
Übersicht
Beschreibung
4-Cyano-3-fluorobenzoyl chloride, also known as 4-CFC, is a highly reactive colorless crystalline compound that is widely used in organic chemistry and biochemistry. It is a versatile reagent for the synthesis of organic compounds, with a wide range of applications in organic and medicinal chemistry. 4-CFC has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, dyes, and polymers. It is also used in the synthesis of peptides, proteins, and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
One study explores the electrochemical properties of ionic liquids, where impurity chloride ions, similar in reactivity to 4-Cyano-3-fluorobenzoyl chloride, are identified and analyzed. The research demonstrates the importance of understanding impurity effects in electrochemical systems for improving the efficiency of electrochemical reactions and devices (Li Xiao & K. Johnson, 2003).
Photoredox Catalysis
The application of cyanoarene-based fluorophores in photoredox catalysis highlights the role of 4-Cyano-3-fluorobenzoyl chloride derivatives in enabling high reduction potentials for activating reductively recalcitrant aryl chlorides. This enables the formation of synthetically valuable aromatic bonds under mild conditions, showcasing the compound's utility in facilitating complex chemical transformations (J. Xu et al., 2021).
Organic Synthesis
Research on carbazolyl dicyanobenzene-based donor–acceptor fluorophores, which are related to the structural motif of 4-Cyano-3-fluorobenzoyl chloride, demonstrates their effectiveness as photoredox catalysts. This work underlines the compound's relevance in guiding the design of metal-free photoredox catalysts for organic synthesis, particularly in C(sp3)–C(sp2) cross-coupling reactions (Jian Luo & Jian Zhang, 2016).
Liquid Crystals and Materials Science
The study of 4-fluorobenzoyl chloride, a compound closely related to 4-Cyano-3-fluorobenzoyl chloride, in the context of liquid crystals, reveals insights into the crystallization pathways of such compounds. This research provides a foundation for understanding how modifications to the molecular structure, such as the introduction of a cyano group, can influence material properties and phase behavior (Amol G. Dikundwar & T. Row, 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as cyano- and ketone-containing selenoesters, have been evaluated as novel anticancer agents
Mode of Action
The exact mode of action of 4-Cyano-3-fluorobenzoyl chloride is currently unknown due to the lack of specific research on this compound. Based on its chemical structure, it can be inferred that it may undergo nucleophilic substitution reactions at the benzylic position . This is a common reaction for benzoyl chloride derivatives and involves the replacement of the chlorine atom by a nucleophile.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, such as the mapk/erk pathway. These pathways play crucial roles in cell proliferation and survival, and their modulation can lead to the death of cancer cells.
Pharmacokinetics
As a small molecule with a molecular weight of 158.557 , it is likely to be well-absorbed and distributed in the body.
Result of Action
Based on its potential anticancer activity, it may induce cell death in cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-3-fluorobenzoyl chloride. For instance, its reactivity may be affected by the pH of the environment. Also, it’s important to note that this compound is a combustible material and can release irritating gases and vapors upon thermal decomposition . Contact with water can also liberate toxic gas .
Eigenschaften
IUPAC Name |
4-cyano-3-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)5-1-2-6(4-11)7(10)3-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFBWQSCDQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)


![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)
![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)